molecular formula C7H10S8 B12541905 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane CAS No. 832109-57-6

4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane

Cat. No.: B12541905
CAS No.: 832109-57-6
M. Wt: 350.7 g/mol
InChI Key: CDUZSRQIKVFBEZ-UHFFFAOYSA-N
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Description

4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane is a specialized organic sulfur compound with the molecular formula C8H12S8, intended for research and development purposes. This compound features a central 1,3-dithiolane ring—a five-membered cyclic disulfide known to serve as a versatile scaffold in medicinal chemistry and as a protecting group for carbonyl compounds in organic synthesis . The structure is further functionalized with thiirane (episulfide) rings connected via disulfide linkages, contributing to its high sulfur content and reactivity. The primary research application of this compound is likely in polymer chemistry, particularly as a precursor for polythiols and polysulfides. Compounds containing multiple sulfur-bearing functional groups, such as thiirane and dithiolane, can be used in the synthesis of resins for optical materials . The thiirane rings can undergo ring-opening polymerization, while the disulfide and cyclic sulfide moieties can participate in various cross-linking or chain-extension reactions. Its mechanism of action in research settings is rooted in the reactivity of its sulfur functional groups. The disulfide (S-S) bonds can be reductively cleaved, and the thiirane rings are susceptible to nucleophilic attack, allowing the molecule to act as a multifunctional building block or a cross-linking agent . Furthermore, the 1,3-dithiolane moiety can be utilized in umpolung reactions, reversing the normal polarity of a functional group and enabling novel synthetic pathways . Researchers may find this compound valuable for developing new polymeric materials with specific properties, exploring novel organic synthesis methodologies, or as a high-sulfur-content model compound in materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

832109-57-6

Molecular Formula

C7H10S8

Molecular Weight

350.7 g/mol

IUPAC Name

4,5-bis(thiiran-2-yldisulfanyl)-1,3-dithiolane

InChI

InChI=1S/C7H10S8/c1-4(8-1)12-14-6-7(11-3-10-6)15-13-5-2-9-5/h4-7H,1-3H2

InChI Key

CDUZSRQIKVFBEZ-UHFFFAOYSA-N

Canonical SMILES

C1C(S1)SSC2C(SCS2)SSC3CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane typically involves the reaction of thiirane derivatives with disulfide compounds under controlled conditions. One common method includes the use of thiirane-2-thiol and disulfide reagents in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction is usually carried out at room temperature and monitored using techniques like NMR spectroscopy to ensure the purity and yield of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Research

Antioxidant Activity
Research indicates that compounds with disulfide bonds, such as 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane, exhibit antioxidant properties. These compounds can scavenge free radicals and may play a role in reducing oxidative stress in biological systems. This property is particularly relevant in the context of diseases characterized by oxidative damage, such as neurodegenerative disorders.

Antimicrobial Properties
The compound has shown promise in antimicrobial applications. Studies suggest that derivatives of dithiolane structures can inhibit the growth of various bacterial strains. For instance, compounds with similar dithiolane frameworks have been evaluated for their efficacy against gram-positive and gram-negative bacteria, indicating potential use in developing new antimicrobial agents .

Cancer Research
this compound derivatives are being explored for their anticancer properties. The presence of the dithiolane ring may enhance the cytotoxicity against cancer cells by disrupting cellular redox balance or through mechanisms involving apoptosis induction. In vitro studies have indicated that such compounds can inhibit the proliferation of cancer cell lines, suggesting their utility as chemotherapeutic agents .

Materials Science

Conductive Polymers
The unique electronic properties of this compound make it an attractive candidate for use in conductive polymers. Its ability to form charge-transfer complexes with various metal anions allows for the development of materials with enhanced electrical conductivity. This application is particularly relevant in the production of organic semiconductors and photovoltaic devices .

Nanomaterials
Recent advancements in nanotechnology have seen the incorporation of dithiolane-based compounds into nanomaterials designed for drug delivery systems. The ability to modify the surface properties of nanoparticles using this compound can enhance biocompatibility and targeting capabilities, improving therapeutic outcomes in cancer treatment .

Pharmaceutical Development

Drug Design
The structural features of this compound offer a scaffold for designing novel pharmaceuticals. Its potential as a lead compound for developing inhibitors targeting specific enzymes or receptors has been highlighted in various studies. For example, modifications to the dithiolane structure could yield potent inhibitors for acetylcholinesterase or other therapeutic targets relevant to neurodegenerative diseases .

In Silico Studies
Computational approaches have been employed to predict the biological activities of this compound derivatives. Molecular docking studies suggest that these compounds can interact favorably with biological macromolecules, paving the way for rational drug design strategies aimed at optimizing their efficacy and reducing toxicity .

Mechanism of Action

The mechanism of action of 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane involves the interaction with molecular targets through its thiirane and disulfide groups. These functional groups can undergo redox reactions, leading to the formation or cleavage of disulfide bonds. This property is particularly useful in biological systems, where disulfide bonds play a crucial role in protein folding and stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane, a comparative analysis with structurally related compounds is essential. Below is a detailed comparison:

Substituent Effects on Reactivity and Stability

Compound Name Substituents Key Properties Applications/Behavior References
This compound Thiiran-2-yl disulfanyl Redox-active disulfide bonds; potential for dynamic covalent chemistry Hypothesized in polymer or material science
2-[4,5-Bis(butylsulfanyl)-1,3-dithiol-2-ylidene]-5-methyl-5H-1,3-dithiolo[4,5-c]pyrrole-4-carbaldehyde Butylsulfanyl, pyrrole-fused dithiole Planar dithiolopyrrole ring (r.m.s. deviation = 0.044 Å); weak C–H···O interactions Tetrathiafulvalene (TTF) analogs for conductive materials
2-{4,5-bis[(cyanomethyl)sulfanyl]-1,3-dithiolan-2-ylidene}-1,3-dithiolane-4,5-dicarbonitrile Cyanomethyl sulfanyl, dicarbonitrile Triclinic crystal structure (P1 space group); electron-withdrawing cyano groups Electron-deficient systems for charge-transfer complexes
4,5-Bis(methylthio)-1,3-dithiol-2-one Methylthio Air-stable solid; NMR and HPLC characterized Intermediate in organic synthesis
4,5-Bis-(2-iodo-ethylsulfanyl)-[1,3]dithiol-2-one Iodo-ethylsulfanyl Heavy atom substituents; potential for cross-coupling reactions Halogenated building blocks for polymers

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The cyanomethyl and dicarbonitrile groups in enhance electron deficiency, making the compound suitable for charge-transfer applications.
  • Crystallinity and Packing : The planar dithiolopyrrole ring in facilitates π-stacking, critical for conductive TTF derivatives. The triclinic packing in highlights the role of substituents in crystal engineering.

Structural and Functional Divergence

  • Tetrathiafulvalene (TTF) Derivatives : Compounds like exhibit extended π-conjugation due to fused dithiolo-pyrrole systems, enabling applications in organic electronics. The target compound lacks such conjugation but may compensate with disulfide-mediated conductivity.
  • Halogenated Derivatives : The iodo-ethylsulfanyl groups in introduce halogen bonding capabilities, absent in the target compound. This difference may limit cross-coupling utility but enhance redox versatility.
  • Protective vs. Functional Roles : While simpler 1,3-dithiolanes (e.g., ) serve as protective groups, the target compound’s disulfide substituents suggest a shift toward functional materials, such as self-healing polymers or catalysts.

Biological Activity

4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane is a compound of significant interest in chemical biology due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a dithiolane ring substituted with thiiran groups, which contributes to its reactivity and biological interactions. The strained disulfide bonds in the dithiolane structure are believed to play a crucial role in its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Redox Activity : The strained disulfide bonds are susceptible to reduction and can participate in redox reactions within biological systems. This property allows the compound to interact with thiol-containing biomolecules, influencing cellular redox states.
  • Enzyme Inhibition : Similar compounds have shown potential as inhibitors of various enzymes, including thioredoxin reductase (TrxR), which plays a crucial role in cellular antioxidant defense. However, recent studies indicate that cyclic dithiolanes may not be selective substrates for TrxR, suggesting a broader spectrum of enzyme interactions .
  • Cytotoxicity : Compounds with similar structures have exhibited cytotoxic effects against various cancer cell lines. For instance, analogs have been tested for their ability to inhibit topoisomerase I, an enzyme critical for DNA replication and transcription .

In Vitro Studies

Several in vitro studies have investigated the biological effects of related compounds:

  • Anti-HIV Activity : A study synthesized nucleoside analogs derived from dithiolanes but found them inactive against HIV in vitro . This highlights the need for further exploration of structural modifications to enhance antiviral activity.
  • Acetylcholinesterase Inhibition : Compounds with similar heterocyclic cores have demonstrated significant acetylcholinesterase inhibitory activity. For instance, coumarin-thiazole derivatives showed promising results with an IC50 value of 2.7 µM against acetylcholinesterase . Although not directly related to this compound, these findings suggest potential pathways for exploring its neuroprotective effects.

Comparative Analysis

The following table summarizes the biological activities observed in various studies involving compounds related to this compound:

Compound TypeBiological ActivityReference
Nucleoside AnalogInactive against HIV
Coumarin-Thiazole DerivativeAChE Inhibition (IC50 = 2.7 µM)
Dithiolane DerivativesPotential TrxR inhibition
TerbenzimidazolesCytotoxic against tumor cell lines

Q & A

Basic: What synthetic methodologies are commonly employed for 4,5-Bis[(thiiran-2-yl)disulfanyl]-1,3-dithiolane, and how do reaction parameters affect yield?

Answer:
Synthesis typically involves multi-step reactions leveraging dithiolane-protecting group chemistry. A general approach includes:

  • Thiiran-2-yl disulfide precursor preparation : Reacting thiirane derivatives with sulfurizing agents under inert atmospheres.
  • Cyclocondensation : Combining precursors with 1,3-dithiolane intermediates in polar aprotic solvents (e.g., 1,4-dioxane) at controlled temperatures (0–25°C) to minimize side reactions .
  • Optimization : Yields (59–96%) depend on stoichiometry, solvent purity, and reaction time. For example, extended stirring (overnight) improves cyclization efficiency but risks disulfide bond cleavage .

Basic: How is X-ray crystallography applied to resolve the molecular structure of this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) is critical for determining bond geometries and conformational flexibility. Key steps include:

  • Crystal growth : Slow evaporation of solvent (e.g., dichloromethane/hexane mixtures) to obtain high-quality crystals .
  • Data collection : At low temperatures (93–120 K) to reduce thermal motion artifacts. Mean σ(C–C) deviations of 0.007–0.011 Å ensure precision .
  • Analysis : Software (e.g., SHELX) refines parameters like dihedral angles (e.g., 25.11° between dithiolane and dithiole rings in analogs) and intermolecular interactions (C–H···O) .

Advanced: How can researchers reconcile discrepancies between computational models and experimental structural data (e.g., bond lengths)?

Answer:
Contradictions often arise from:

  • Dynamic effects : Computational models (DFT) may neglect temperature-dependent conformational changes. Experimental validation via variable-temperature SCXRD (e.g., 93 K vs. 293 K) clarifies static vs. dynamic distortions .
  • Electron density delocalization : Sulfur-rich systems exhibit resonance effects. Hybrid methods (e.g., QM/MM simulations) better capture delocalization in disulfide and dithiolane moieties .
  • Validation : Cross-referencing with spectroscopic data (e.g., Raman for S–S stretching modes) resolves ambiguities .

Advanced: What strategies enhance the compound’s electronic properties for conductive material applications?

Answer:
Functionalization and doping are key:

  • Tetrathiafulvalene (TTF) analogs : Introducing π-conjugated substituents (e.g., carbaldehyde groups) enhances charge-transfer interactions. For example, C–H···O interactions in TTF derivatives improve conductivity .
  • Coordination chemistry : Complexation with transition metals (e.g., Au, Mo) stabilizes radical species, as seen in dithiolane-protected nanoparticles .
  • Crystal engineering : Aligning molecules via weak interactions (e.g., C–H···S) creates anisotropic conductive pathways .

Basic: What storage conditions are recommended to maintain compound stability?

Answer:

  • Short-term : Store at –4°C in airtight, amber vials with desiccants to prevent moisture absorption .
  • Long-term : –20°C minimizes disulfide bond degradation; avoid repeated freeze-thaw cycles .
  • Handling : Use inert atmospheres (N₂/Ar) during weighing to prevent oxidation .

Advanced: How does this compound contribute to supramolecular chemistry?

Answer:
Its rigid, sulfur-rich framework enables:

  • Host-guest systems : Acts as a scaffold for metal-organic frameworks (MOFs) via S···M interactions (e.g., Au, W) .
  • Dynamic covalent chemistry : Reversible disulfide bonds facilitate self-healing materials .
  • AIE-active probes : Derivatives like 2-(anthracen-9-yl)-1,3-dithiolane show aggregation-induced emission (AIE) for Hg²⁺ sensing .

Advanced: What challenges arise in synthesizing derivatives with specific substituents, and how are they addressed?

Answer:

  • Steric hindrance : Bulky groups (e.g., butylsulfanyl) reduce cyclization yields. Use bulky-base catalysts (e.g., DBU) to deprotonate intermediates selectively .
  • Oxidative instability : Electron-withdrawing substituents (e.g., nitro) destabilize disulfides. Introduce protective groups (e.g., benzyl) during synthesis .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns isolates polar derivatives, avoiding silica gel degradation .

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